N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core fused with a 1,3,4-thiadiazole moiety. The molecule is characterized by:
- A 4-fluorophenyl group at position 1 of the pyridazine ring, contributing electron-withdrawing effects.
- An ethylsulfanyl substituent on the thiadiazole ring, enhancing lipophilicity.
- A carboxamide bridge linking the thiadiazole and pyridazine systems, enabling hydrogen-bonding interactions.
Properties
Molecular Formula |
C15H12FN5O2S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C15H12FN5O2S2/c1-2-24-15-19-18-14(25-15)17-13(23)12-11(22)7-8-21(20-12)10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,17,18,23) |
InChI Key |
YBOOZVQLPAFINX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. For instance, derivatives of thiadiazole have demonstrated significant growth inhibition against various cancer cell lines. In one study, specific derivatives showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as OVCAR-8 and NCI-H40 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| Compound D | HCT-116 | 56.53 |
Antiviral Applications
The antiviral activity of thiadiazole derivatives has also been explored extensively. A study identified several 1,3,4-thiadiazole derivatives that exhibited activity against the influenza A virus. The best-performing compounds showed effective inhibition at low micromolar concentrations (EC50 values of 4.8 µM and 7.4 µM), indicating their potential as antiviral agents .
Table 2: Antiviral Activity of Thiadiazole Derivatives
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound E | Influenza A/H3N2 | 4.8 |
| Compound F | Influenza A/H3N2 | 7.4 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the dihydropyridazine carboxamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Substituent-Driven Structural and Electronic Differences
Key Observations:
- The 4-fluorophenyl group in the target compound may improve target binding via dipole interactions compared to the 4-methylphenyl analogue .
- The ethylsulfanyl group in both thiadiazole derivatives likely increases membrane permeability, though experimental logP/data are unavailable.
- In tetrazolyl arylureas, para-substituents like -OCH₃ and -Br significantly enhanced plant growth activity, suggesting that substituent choice critically modulates bioactivity .
Research Findings from Related Compounds
Substituent Effects in Tetrazolyl Arylureas
highlights that para-substituents on aryl groups directly influence biological activity:
- Methoxy (-OCH₃) and bromo (-Br) groups conferred superior growth hormone-like activity in plants.
- Methyl (-CH₃) substituents exhibited balanced cytokinin and auxin-like effects.
This aligns with the hypothesis that the target compound’s 4-fluoro group may optimize electronic properties for specific interactions.
Thiadiazole-Pyridazine Hybrids
While biological data for the target compound are absent, its structural similarity to ’s 4-methylphenyl analogue suggests shared pharmacokinetic profiles. The fluorine atom could reduce metabolic degradation compared to methyl, as seen in fluorinated pharmaceuticals.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activity. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18N4OS2
- Molecular Weight : 378.50 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The compound features a thiadiazole moiety, which is known for its diverse biological activities. Thiadiazole derivatives have been reported to exhibit antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this specific compound is largely influenced by its structural components, particularly the thiadiazole and dihydropyridazine rings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study identified a novel anticancer compound through screening a drug library on multicellular spheroids, demonstrating that similar compounds can inhibit tumor growth effectively . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Antimicrobial Properties
Thiadiazole derivatives have shown promising antimicrobial activity against various pathogens. A review on oxadiazole and thiadiazole derivatives indicated that these compounds could serve as effective agents against bacterial infections . Specifically, compounds similar to this compound have demonstrated efficacy against resistant bacterial strains.
The biological activity is often attributed to the ability of thiadiazole compounds to interact with specific biological targets:
- Inhibition of Enzyme Activity : Many thiadiazole derivatives inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Some compounds bind to DNA or RNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : They may modulate signaling pathways that control cell growth and apoptosis.
Table 1: Summary of Biological Activities
Recent Research Insights
In a recent review focusing on the synthesis and structure–activity relationship (SAR) of thiadiazole derivatives, it was noted that modifications at the 5-position significantly enhance activity against influenza A virus . This suggests that similar modifications could be explored for improving the efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
